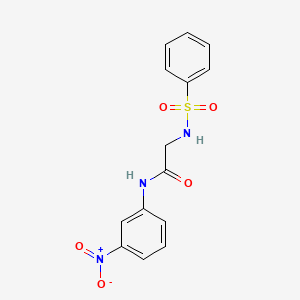![molecular formula C22H25NO4 B5739074 cyclohexyl 4-{[(4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5739074.png)
cyclohexyl 4-{[(4-methylphenoxy)acetyl]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexyl 4-{[(4-methylphenoxy)acetyl]amino}benzoate is a chemical compound that has been synthesized for various scientific research applications. This compound is also known as CPAB and has been found to have potential therapeutic benefits, specifically in the field of cancer research. In
作用機序
The mechanism of action of CPAB is not fully understood, but studies have suggested that it targets multiple signaling pathways involved in cancer cell growth and survival. CPAB has been found to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. CPAB has also been found to inhibit the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation. These findings suggest that CPAB may have multiple targets in cancer cells, making it a potentially powerful therapeutic agent.
Biochemical and Physiological Effects:
CPAB has been found to have minimal toxicity in normal cells and tissues, indicating that it may have a favorable safety profile for use in cancer therapy. CPAB has also been found to have good solubility in water, which is important for drug delivery. However, further studies are needed to fully understand the biochemical and physiological effects of CPAB.
実験室実験の利点と制限
CPAB has several advantages for use in lab experiments. It is a relatively simple compound to synthesize and has been found to have good stability. CPAB has also been found to be effective at low concentrations, which is important for reducing toxicity in normal cells and tissues. However, limitations for lab experiments include the cost of synthesis and the need for further studies to fully understand the mechanism of action and potential side effects of CPAB.
将来の方向性
There are several future directions for research on CPAB. One potential direction is to further explore the mechanism of action of CPAB and identify its specific targets in cancer cells. Another direction is to investigate the potential use of CPAB in combination with other cancer therapies, such as chemotherapy or radiation therapy. Additionally, further studies are needed to fully understand the safety and efficacy of CPAB in animal models and human clinical trials. Overall, CPAB has shown promising potential for the development of new cancer therapies, and further research is needed to fully realize its therapeutic benefits.
合成法
The synthesis of CPAB involves the reaction of 4-aminobenzoic acid with 4-methylphenol and chloroacetyl chloride to produce 4-{[(4-methylphenoxy)acetyl]amino}benzoic acid. This intermediate is then reacted with cyclohexyl isocyanate to produce the final product, cyclohexyl 4-{[(4-methylphenoxy)acetyl]amino}benzoate. The synthesis of CPAB has been reported in various scientific journals and has been found to be a reliable method for producing this compound.
科学的研究の応用
CPAB has been found to have potential therapeutic benefits in cancer research. Studies have shown that CPAB inhibits the growth of cancer cells and induces apoptosis, or programmed cell death, in various cancer cell lines. CPAB has also been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. These findings suggest that CPAB may be a promising candidate for the development of new cancer therapies.
特性
IUPAC Name |
cyclohexyl 4-[[2-(4-methylphenoxy)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-16-7-13-19(14-8-16)26-15-21(24)23-18-11-9-17(10-12-18)22(25)27-20-5-3-2-4-6-20/h7-14,20H,2-6,15H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSXIKJRTFIXOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)OC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(2,4-difluorobenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one](/img/structure/B5738997.png)


![2-{[4-(acetyloxy)benzoyl]amino}-5-methylbenzoic acid](/img/structure/B5739014.png)

![4-[(2-ethylbutanoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5739026.png)
![N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5739028.png)

![7-amino-2-ethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B5739043.png)
![N-ethyl-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B5739047.png)


